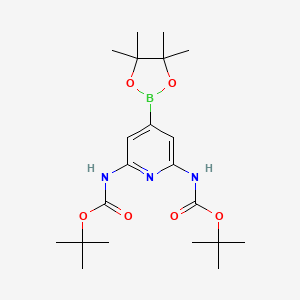

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate

Description

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate is a boronate ester derivative featuring a pyridine core substituted with tert-butyl carbamate groups at the 2- and 6-positions and a pinacol boronate ester at the 4-position. This compound is primarily utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its stability and compatibility with diverse catalytic systems . The tert-butyl carbamate groups enhance steric protection and solubility in organic solvents, while the pyridine moiety introduces electronic effects that may influence reactivity. Its molecular weight is approximately 438.35 g/mol, with a formula of C₂₁H₃₇BN₃O₆.

Properties

Molecular Formula |

C21H34BN3O6 |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C21H34BN3O6/c1-18(2,3)28-16(26)24-14-11-13(22-30-20(7,8)21(9,10)31-22)12-15(23-14)25-17(27)29-19(4,5)6/h11-12H,1-10H3,(H2,23,24,25,26,27) |

InChI Key |

FLVBSJULAAQLTN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridine Core with Carbamate Protection

- The starting material is often a pyridine derivative bearing amino groups at the 2,6-positions. These amino groups are protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the corresponding di-tert-butyl carbamate groups.

- This protection step is typically carried out in the presence of a base such as triethylamine in an aprotic solvent like tetrahydrofuran (THF) under inert atmosphere at room temperature or slightly elevated temperatures to ensure complete conversion.

Introduction of the Boronate Ester Group

- The key functionalization is the installation of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent on the pyridine ring. This is commonly achieved via palladium-catalyzed borylation reactions.

- A typical method involves the use of bis(pinacolato)diboron as the boron source, with a palladium catalyst such as Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) and a base like potassium acetate in 1,4-dioxane solvent. The reaction is conducted under an inert nitrogen atmosphere at elevated temperatures (around 80 °C) for several hours (often overnight) to ensure high conversion.

- The borylation is usually performed on a suitable halogenated pyridine precursor (e.g., 4-bromopyridine derivative) that already contains the carbamate protections at the 2,6-positions.

Purification and Isolation

- After completion of the borylation reaction, the mixture is typically filtered to remove catalyst residues and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using solvent systems such as hexanes/ethyl acetate or dichloromethane/methanol mixtures to afford the pure di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate as a solid.

Alternative or Supporting Steps

- In some protocols, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used as an activating agent in dichloromethane at low temperatures (0–20 °C) under inert atmosphere to facilitate certain transformations related to boronate ester formation or carbamate protection, followed by quenching with aqueous sodium bicarbonate and extraction.

- Hydrochloric acid in 1,4-dioxane can be used to remove protecting groups or to adjust the protonation state of intermediates, but for this compound, the Boc protections are generally retained.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Carbamate protection | Di-tert-butyl dicarbonate, triethylamine | THF | Room temp (~20 °C) | Several hours | ~100% | Inert atmosphere; ensures Boc protection of amino groups on pyridine |

| Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate | 1,4-Dioxane | 80 °C | Overnight | 70–93% | Inert atmosphere; halogenated pyridine precursor; key step for boronate ester formation |

| Activation with TMSOTf | Trimethylsilyl trifluoromethanesulfonate, 6-dimethylpyridine | Dichloromethane | 0–20 °C | 3 hours | 72% | Used in some protocols to facilitate boronate ester formation or carbamate manipulation |

| Workup and purification | Saturated NaHCO3 aqueous wash, extraction with ethyl acetate, silica gel chromatography | Various | Ambient | - | - | Standard organic workup and purification steps |

Research Findings and Notes

- The palladium-catalyzed borylation is a well-established method for installing pinacol boronate esters on aromatic rings, including heterocycles like pyridine. The choice of catalyst, base, and solvent critically affects the yield and purity.

- The use of potassium acetate as a mild base and 1,4-dioxane as solvent provides a good balance between reactivity and stability of sensitive functional groups such as carbamates.

- The Boc protecting groups on the pyridine nitrogen atoms provide stability during the borylation and purification steps, preventing unwanted side reactions.

- The reaction yields reported range from 70% to over 90%, depending on the exact substrate and conditions, indicating a robust and reproducible synthetic route.

- Analytical data such as LCMS (m/z 289.15 [M+H]+ for related intermediates) and 1H NMR confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, making it useful in enzyme inhibition and receptor binding studies . The compound’s reactivity is largely due to the presence of the boronic ester group, which can undergo reversible covalent bonding with diols and other nucleophiles .

Comparison with Similar Compounds

Key Observations :

- The tert-butyl carbamate groups enhance solubility in polar aprotic solvents (e.g., DMF) and stability under ambient conditions compared to phenylboronic acid pinacol ester, which is prone to hydrolysis .

Reactivity in Suzuki-Miyaura Coupling

Key Observations :

- The steric bulk of the tert-butyl carbamate groups necessitates prolonged reaction times and elevated temperatures compared to phenylboronic acid pinacol ester, which reacts efficiently at room temperature .

- The electron-deficient pyridine core may enhance oxidative addition with electron-rich aryl halides but could reduce compatibility with electron-deficient partners.

Stability and Handling

- Moisture Resistance : The hydrophobic tert-butyl groups confer superior moisture stability compared to phenylboronic acid pinacol ester, making it suitable for long-term storage.

- Thermal Stability : Decomposition occurs above 150°C, comparable to other boronate esters.

Biological Activity

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the dioxaborolane moiety may enhance the compound's ability to interact with biological membranes or enzymes involved in microbial metabolism.

2. Enzyme Inhibition:

Di-tert-butyl dicarbonate is known to act as a protecting group for amines in organic synthesis. Its derivatives may inhibit specific enzymes by modifying amino acid residues essential for enzyme activity. For example, studies have shown that related compounds can inhibit serine proteases and other enzyme classes critical for various biological processes .

3. Cytotoxicity:

Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways. Further research is necessary to elucidate these mechanisms and assess the therapeutic potential against different cancer types.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Interaction with Cellular Targets: The compound may bind to specific proteins or nucleic acids within cells, altering their function.

- Reactive Oxygen Species (ROS) Generation: Some studies indicate that compounds with similar structures can induce oxidative stress in cells by increasing ROS levels.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic ester intermediate, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diamine, is coupled with tert-butyl carbamate-protected reagents under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in inert atmospheres (argon/nitrogen). Microwave-assisted heating (140°C, 2–5 minutes) improves reaction efficiency, as seen in analogous pyridine-boronate syntheses . Post-reaction purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and solvent removal under reduced pressure.

Q. How can the Boc (tert-butoxycarbonyl) protecting groups in this compound be selectively removed without degrading the boronate moiety?

- Methodological Answer : Boc deprotection is achieved using trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM). The reaction is monitored via TLC or HPLC to avoid overexposure to acidic conditions, which may hydrolyze the boronate ester. After neutralization (e.g., with 1 N NaOH), extraction with DCM and drying (Na₂SO₄) ensure recovery of the free amine intermediate .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for Suzuki-Miyaura couplings involving sterically hindered pyridine-boronate derivatives?

- Methodological Answer : Steric hindrance at the pyridine 2,6-positions slows transmetallation steps. Strategies include:

- Catalyst Optimization : Use of bulky ligands (e.g., SPhos or XPhos) to enhance Pd catalyst stability .

- Solvent Systems : Polar aprotic solvents (THF/DMF) improve solubility of intermediates.

- Temperature Control : Gradual heating (80–140°C) prevents premature catalyst deactivation.

Yield discrepancies (e.g., 11–89% in analogous syntheses) highlight the need for iterative condition screening .

Q. How does the boronate ester’s stability vary under different pH conditions, and how can this impact downstream applications?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is prone to hydrolysis in aqueous acidic/basic media. Stability assays (monitored by ¹¹B NMR or LC-MS) reveal:

- Acidic Conditions (pH < 5) : Rapid hydrolysis to boronic acid.

- Neutral/Buffered Solutions : Stable for >24 hours.

- Basic Conditions (pH > 9) : Partial degradation within 12 hours.

For biological assays, use phosphate-buffered saline (pH 7.4) with <2% organic co-solvents (e.g., DMSO) to minimize decomposition .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (δ ~1.3 ppm for tert-butyl) and boronate resonance (δ ~30 ppm in ¹¹B NMR).

- Mass Spectrometry : High-resolution ESI-TOF MS validates molecular weight (e.g., C₂₈H₃₇N₈O₄ requires exact mass 561.293 Da) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .

Contradictions and Troubleshooting

Q. Discrepancies in reported yields for analogous Boc-protected pyridine-boronates: How to reconcile low yields in some protocols?

- Incomplete Coupling : Verify stoichiometry (1:1.2 boronate:halide ratio) and catalyst loading (5–10 mol% Pd).

- Side Reactions : Protect amines with Boc groups before coupling to avoid unwanted nucleophilic substitution.

- Purification Losses : Use preparative HPLC for polar byproducts resistant to column chromatography .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile solvents (DCM, TFA).

- Storage : Store at –20°C under argon to prevent boronate hydrolysis.

- Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for TFA) .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The pyridine-boronate core enables:

- Targeted Drug Design : Suzuki couplings to introduce aryl/heteroaryl motifs into kinase inhibitors (e.g., antiplasmodial agents).

- Proteolysis-Targeting Chimeras (PROTACs) : Boronates act as warheads for covalent protein binding.

Case studies include modular synthesis of dipyrrolopyrazines and imidazopyridazines via iterative cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.